

Commercial suppliers and availability of 2-Chloro-4-methyl-3-nitropyridine

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Compound of Interest

Compound Name: 2-Chloro-4-methyl-3-nitropyridine

Cat. No.: B135334

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2-Chloro-4-methyl-3-nitropyridine: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, **2-Chloro-4-methyl-3-nitropyridine** (CAS No. 23056-39-5) is a pivotal pyridine derivative. Its unique molecular architecture makes it a valuable intermediate in the synthesis of a variety of biologically active molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its commercial availability, key chemical properties, and established experimental protocols for its synthesis and application.

Commercial Availability and Suppliers

2-Chloro-4-methyl-3-nitropyridine is commercially available from a range of suppliers, catering to both research and bulk-scale requirements. Purity levels are typically high, ensuring reproducibility in sensitive synthetic applications.

Supplier	Purity	Availability/Packaging	Notes
Chem-Impex	≥ 98% (GC) [1]	Inquire for details	-
Fuxin Custchem Fine Chemical Co., Ltd.	Inquire for details	Bulk manufacturing capabilities [2]	Established manufacturer with a focus on fine chemical intermediates [2]
MedchemExpress	Inquire for details	25 g; 100 g [3]	Primarily for life science research [3]
Frontier Specialty Chemicals	Inquire for details	Inquire for smaller or bulk sizes [4]	-
Dideu Industries Group Limited	99.00% [5]	Inquire for pricing	Listed on ChemicalBook [5]
Henan Fengda Chemical Co., Ltd.	98% [5]	Inquire for pricing	Listed on ChemicalBook [5]
Shaanxi Dideu New Materials Co. Ltd.	99.0% [5]	Inquire for pricing	Listed on ChemicalBook [5]
Sigma-Aldrich	99%	Product is discontinued	Contact Technical Service for assistance

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **2-Chloro-4-methyl-3-nitropyridine** is provided below. This data is essential for reaction planning, characterization, and quality control.

Property	Value	Reference
Molecular Formula	C ₆ H ₅ CIN ₂ O ₂	[1]
Molecular Weight	172.57 g/mol	[1]
Appearance	Off-white to yellow crystalline powder	[1]
Melting Point	51-53 °C	[5]
CAS Number	23056-39-5	[1]
Purity	≥ 98% (GC) or 99%	[1]
Solubility	Soluble in common organic solvents	
Storage Conditions	0-8°C [1] or -20°C to -80°C for long-term storage of solutions [6]	[1] [6]

Synthesis Protocols

The synthesis of **2-Chloro-4-methyl-3-nitropyridine** can be achieved through several routes. The choice of method often depends on the available starting materials and the desired scale of production.

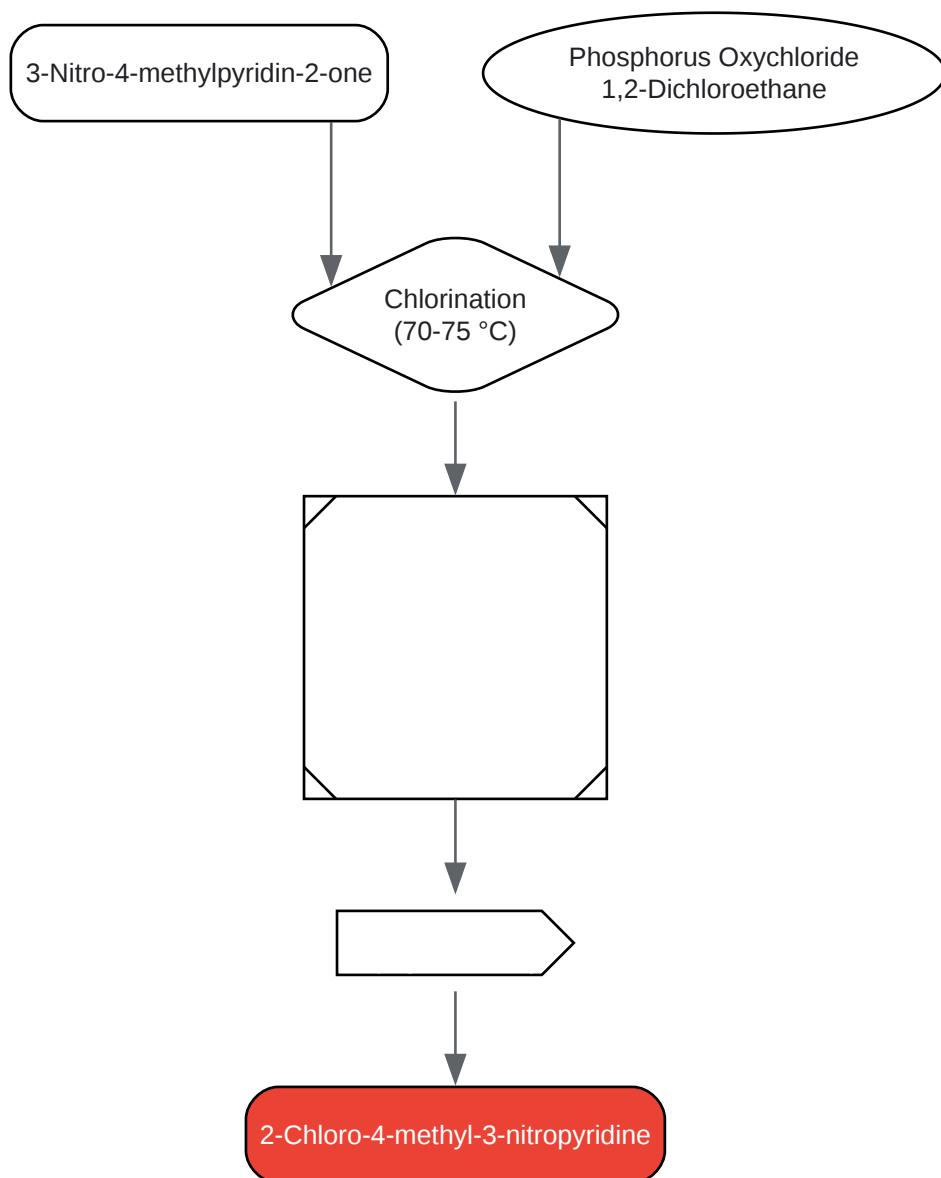
Method 1: Chlorination of 3-Nitro-4-methylpyridin-2-one

This method involves the chlorination of a pyridinone precursor using a chlorinating agent such as phosphorus oxychloride.

Experimental Protocol:

- To a 500 ml four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 100 g of 1,2-dichloroethane and 15.5 g (0.1 mol) of 3-nitro-4-methylpyridin-2-one.[\[7\]](#)
- Add 25 g of phosphorus oxychloride to the mixture.[\[7\]](#)

- Heat the reaction mixture to 70-75 °C and stir for a specified period, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).[7]
- Upon completion, the excess phosphorus oxychloride is typically removed by distillation under reduced pressure.[8][9]
- The reaction mixture is then carefully poured into ice water and neutralized.[10]
- The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[5]



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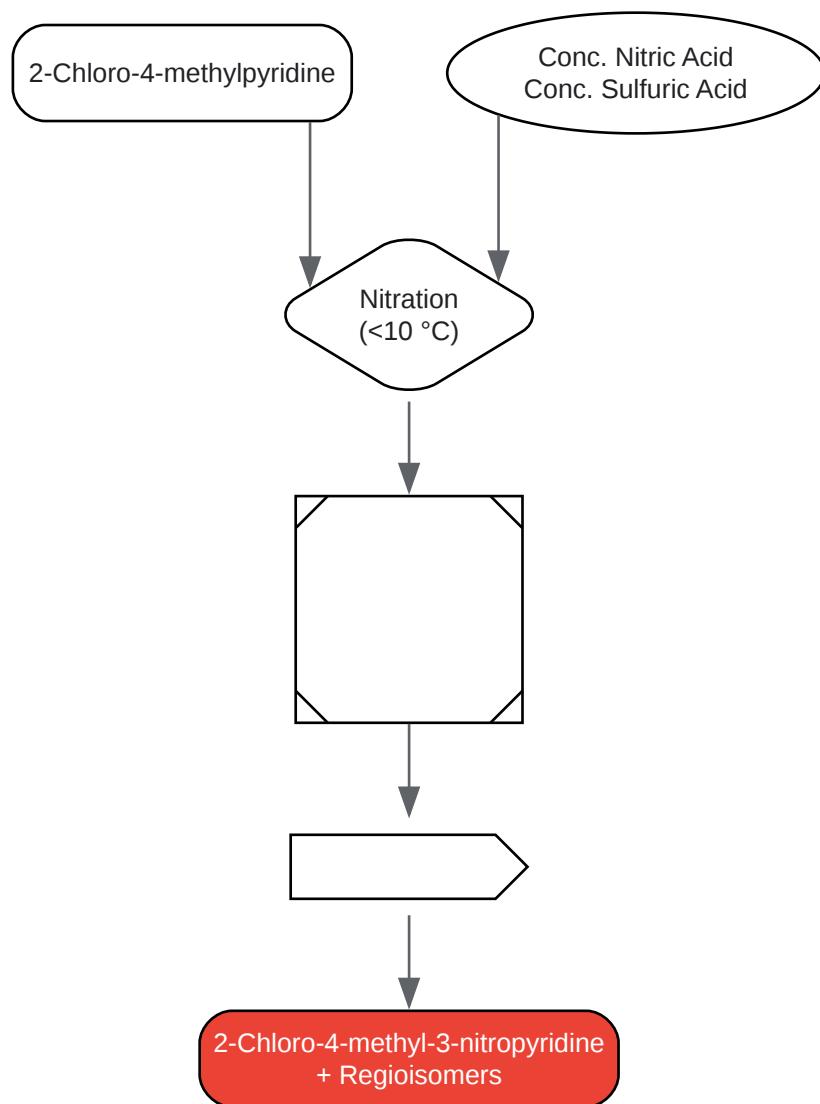
Synthesis of **2-Chloro-4-methyl-3-nitropyridine** via Chlorination.

Method 2: Nitration of 2-Chloro-4-methylpyridine

This approach involves the direct nitration of 2-chloro-4-methylpyridine. However, this method can lead to the formation of regioisomers, requiring careful control of reaction conditions and purification of the final product.

Experimental Protocol:

- In a three-necked flask, cool concentrated sulfuric acid in an ice-salt bath to 0 °C.[11]
- Slowly add 2-chloro-4-methylpyridine to the cooled sulfuric acid, maintaining the temperature below 10 °C.[11]
- Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in an ice bath.[11]
- Add the nitrating mixture dropwise to the solution of 2-chloro-4-methylpyridine in sulfuric acid, ensuring the temperature does not exceed 10 °C.[11]
- After the addition is complete, allow the reaction to proceed, monitoring its progress by TLC or HPLC.[11]
- Upon completion, pour the reaction mixture onto ice and neutralize with a saturated sodium bicarbonate solution.[11]
- Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[11]
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[11]
- Purify the crude product by recrystallization.[11]



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Synthesis of **2-Chloro-4-methyl-3-nitropyridine** via Nitration.

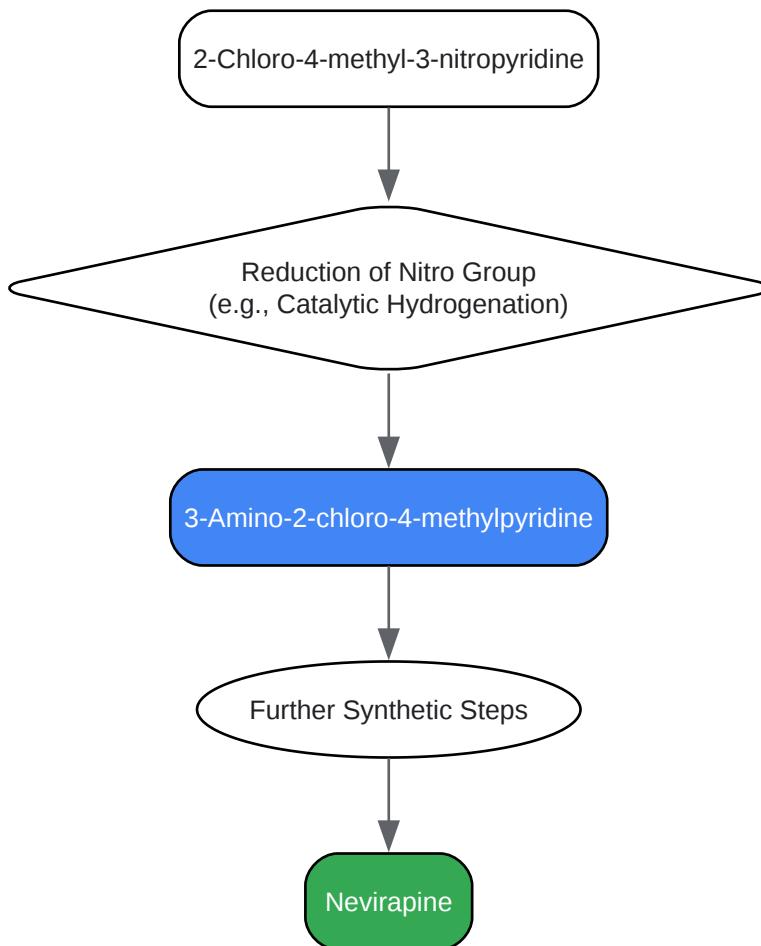
Applications in Drug Development and Organic Synthesis

2-Chloro-4-methyl-3-nitropyridine is a versatile building block in organic synthesis, primarily due to the reactivity of the chloro and nitro groups.

Synthesis of Pharmaceutical Intermediates

A significant application of this compound is in the synthesis of pharmaceutical ingredients. For instance, it is a known precursor to 3-amino-2-chloro-4-methylpyridine, a key intermediate in

the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.^{[8][9]} The nitro group can be readily reduced to an amine, which can then undergo further transformations.



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Pathway to Nevirapine Intermediate.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nitro group activates the pyridine ring, making the chloro substituent susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to generate a diverse range of substituted pyridine derivatives.^[12]

General Experimental Protocol for SNAr with an Amine:

- Dissolve **2-Chloro-4-methyl-3-nitropyridine** in a suitable solvent.
- Add the amine nucleophile (typically 1-1.2 equivalents).
- A base such as triethylamine or potassium carbonate (1.5-2.0 equivalents) may be added to neutralize the HCl generated during the reaction.[12]
- Stir the reaction mixture at an appropriate temperature (room temperature to reflux) and monitor by TLC or LC-MS.[12]
- Upon completion, perform an aqueous workup by partitioning between an organic solvent and water.[12]
- Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[12]
- Purify the crude product by column chromatography or recrystallization.[12]

Safety Information

2-Chloro-4-methyl-3-nitropyridine is a chemical that requires careful handling. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used. It is classified as irritating to the eyes, respiratory system, and skin.[7] For detailed safety information, always refer to the supplier's Safety Data Sheet (SDS).

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